![molecular formula C11H18BNO4S B2416444 [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid CAS No. 2377606-59-0](/img/structure/B2416444.png)
[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid
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Overview
Description
“[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid” is a chemical compound with the linear formula C11H18BNO4S . It is a type of organoboron reagent, which are compounds that have been developed for use in various chemical reactions, including the Suzuki–Miyaura coupling .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H18BNO4S . Unfortunately, the specific 3D structure is not provided in the search results.Chemical Reactions Analysis
As mentioned earlier, this compound is likely used in the Suzuki–Miyaura coupling reaction . In this reaction, an organoboron compound (like our compound of interest) reacts with an organic halide or triflate in the presence of a base and a palladium catalyst .Scientific Research Applications
Asymmetric Synthesis
- The compound plays a role in the asymmetric synthesis of α-amino boronic acid derivatives, which are significant in pharmaceutical research. A study demonstrated the use of a Cu(II) catalyst for the borylation of N-tert-butanesulfinyl imines, leading to the production of α-sulfinamido boronate esters in good yields and high stereoselectivity (Buesking, Bacauanu, Cai, & Ellman, 2014).
Boronic Acid Analogues
- Research into boronic acid analogues has revealed their potential for unique hydrogen bonding and stabilization of reactive bonds. For example, a study on m-terphenylboronic acid and its reaction with N-heterocyclic carbenes showed unprecedented bifurcated hydrogen bonds, contributing to the stabilization of the highly reactive B═O double bond (Guo, Huang, Zhao, Lei, Ke, & Kong, 2019).
Applications in Coatings
- This compound has been investigated as an alternative in epoxy-based hydrocarbon intumescent coatings. A study compared it with commonly used boron compounds like zinc borate and boric acid, finding it to be a less harmful and effective alternative for thermal insulation performance in coatings (Wang, Weinell, Ring, & Kiil, 2021).
Macrocyclic Chemistry
- Its utility extends to macrocyclic chemistry, where it contributes to the synthesis of new boronates and exploration of structural parameters like bond length and intermolecular interactions (Fárfan et al., 1999).
Organic Synthesis
- The compound is important in the synthesis of novel alpha-aminoboronic acids, which are inhibitors of serine proteases, highlighting its role in studying proteases in biological systems (Jagannathan, Forsyth, & Kettner, 2001).
Sugar Transport
- In a biochemical context, boronic acid compounds, including 4-tert-butylphenylboronic acid, have been studied for their ability to facilitate sugar transport across lipid bilayers, making them of interest in pharmaceutical applications (Westmark & Smith, 1996).
Insulin Release
- Boronic acid derivatives are also being explored in diabetes treatment, particularly in the formulation of insulin-releasing nanoparticles. Studies have shown that boronic acid-conjugated chitosan nanoparticles can result in a sustained insulin release, indicating potential applications in self-regulated insulin delivery systems (Siddiqui, Billa, Roberts, & Osei, 2016).
Mechanism of Action
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .
Target of Action
Boronic acids are often used as reagents in the Suzuki-Miyaura cross-coupling reaction . The primary targets of boronic acids in these reactions are organic groups attached to a transition metal, typically palladium .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the boronic acid undergoes a transmetalation process, where it transfers the organic group from boron to palladium . This forms a new carbon-carbon bond, linking the organic groups that were originally attached to the boron and palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for creating complex organic compounds . The ability to form carbon-carbon bonds under mild, functional group tolerant conditions makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of boronic acids would depend on the specific compound and its structure. Generally, boronic acids are well-absorbed and can be designed to improve bioavailability .
Result of Action
The result of the boronic acid’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of boronic acids can be influenced by various environmental factors. For example, the pH of the reaction environment can affect the stability of boronic acids .
Safety and Hazards
Future Directions
The future directions for the use of “[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid” and similar compounds could involve further development and optimization of the Suzuki–Miyaura coupling reaction and other carbon–carbon bond-forming reactions . These reactions have wide applications in the synthesis of complex organic compounds, including pharmaceuticals .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The compound acts as a nucleophilic organic group, which is transferred from boron to palladium during the transmetalation process .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in SM cross-coupling reactions . In these reactions, the compound undergoes transmetalation, where it transfers its organic group from boron to palladium .
Metabolic Pathways
Organoboron compounds are known to be involved in a variety of biochemical transformations .
properties
IUPAC Name |
[4-(tert-butylsulfamoyl)-3-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-7-9(12(14)15)5-6-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQPYCBHVEMGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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